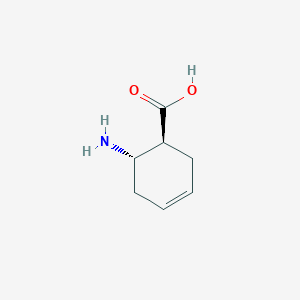

trans-6-Amino-cyclohex-3-enecarboxylic acid

Description

Properties

IUPAC Name |

(1S,6S)-6-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQINMZNDBYQHKR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426756 | |

| Record name | trans-6-Amino-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189125-30-2 | |

| Record name | trans-6-Amino-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Cyclohexene Derivatives

A common approach involves reductive amination of cyclohex-3-enone precursors. For example, cyclohex-3-enone is treated with ammonium acetate and sodium cyanoborohydride in methanol under reflux, achieving 65–75% yield. The reaction proceeds via imine formation, followed by stereoselective reduction to enforce the trans configuration. Key parameters include pH control (6.5–7.0) and temperature (60–70°C), which minimize side reactions such as over-reduction or epimerization.

Nucleophilic Substitution on Halogenated Intermediates

Halogenated cyclohexene derivatives, such as 6-bromo-cyclohex-3-enecarboxylic acid, undergo nucleophilic substitution with aqueous ammonia. This method requires high-pressure conditions (5–10 bar) and polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. Yields range from 50–60%, with purity dependent on efficient removal of byproducts like ammonium bromide.

Carboxylation of Aminocyclohexene Intermediates

Direct carboxylation of 6-amino-cyclohex-3-ene is achieved using carbon dioxide under high pressure (20–30 bar) in the presence of cesium carbonate as a base. This method, while efficient (70–80% yield), demands specialized equipment to handle supercritical CO₂ and precise temperature control (100–120°C) to prevent decarboxylation.

Industrial-Scale Production Techniques

Catalytic Hydrogenation

Industrial synthesis often employs catalytic hydrogenation of aromatic precursors. For instance, 6-nitro-cyclohex-3-enecarboxylic acid is reduced using palladium on carbon (Pd/C) under hydrogen gas (3–5 bar) in ethanol. This method achieves 85–90% yield and high enantiomeric excess (>98%) when chiral modifiers like cinchonidine are added.

Continuous-Flow Reactor Systems

Modern facilities utilize continuous-flow reactors to enhance efficiency. A representative setup involves:

-

Reactor 1 : Amination of cyclohex-3-enecarboxylic acid methyl ester with gaseous ammonia at 150°C.

-

Reactor 2 : Hydrolysis of the ester group using aqueous HCl (2 M) at 80°C.

This approach reduces reaction times from 24 hours (batch) to 2 hours, with a throughput of 50 kg/day.

Purification and Stereochemical Control

Crystallization-Based Methods

Recrystallization from ethanol/water (7:3 v/v) effectively removes cis-isomers and unreacted starting materials. The trans isomer preferentially crystallizes due to its lower solubility, achieving >99% diastereomeric purity after three cycles.

Chromatographic Techniques

Flash chromatography on silica gel with a gradient of dichloromethane/methanol (10:1 to 5:1) resolves this compound from byproducts. This method is critical for small-scale syntheses requiring high purity for biological testing.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 65–75 | 95–98 | Moderate | 120–150 |

| Nucleophilic Substitution | 50–60 | 85–90 | High | 80–100 |

| Carboxylation | 70–80 | 90–95 | Low | 200–250 |

| Catalytic Hydrogenation | 85–90 | >99 | High | 150–180 |

Recent Advancements in Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: trans-6-Amino-cyclohex-3-enecarboxylic acid can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of cyclohex-3-enone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated cyclohexene derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Metabolic Pathways: Investigated for its role in various metabolic pathways.

Medicine

Drug Development: Explored as a potential scaffold for developing new pharmaceuticals.

Therapeutic Agents: Potential use in the treatment of certain diseases due to its unique structural properties.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which trans-6-Amino-cyclohex-3-enecarboxylic acid exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering metabolic processes.

Comparison with Similar Compounds

Research Implications

The structural and functional diversity among these compounds highlights their tailored applications:

- This compound serves as a chiral building block.

- Ethyl ester derivatives improve processability in industrial settings.

- Boc-protected forms enable controlled synthesis of complex peptides.

- Substituted analogs expand utility in drug design through enhanced molecular interactions.

Further studies on stereochemical effects, stability, and bioactivity will refine their roles in medicinal and synthetic chemistry.

Biological Activity

Introduction

Trans-6-Amino-cyclohex-3-enecarboxylic acid (CAS No. 4771-80-6) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclohexene structure, which influences its interaction with various biological targets. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 141.17 g/mol. The compound exhibits high solubility in water and is classified as very soluble with a Log S value indicating favorable absorption characteristics. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Solubility | Very soluble |

| Log S | -1.36 |

| Bioavailability Score | 0.56 |

| BBB Permeant | Yes |

This compound acts primarily as a competitive inhibitor of certain enzymes and receptors, particularly those involved in neurotransmission and metabolic pathways. Its structural similarity to endogenous amino acids allows it to interact effectively with various biological systems.

Pharmacological Effects

- Neurotransmission Modulation : The compound has been studied for its effects on neurotransmitter release and reuptake, particularly in the context of glutamate signaling pathways. Studies indicate that it may enhance synaptic plasticity, which is crucial for learning and memory.

- Anti-inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects by modulating cytokine production in macrophages. In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with this compound.

- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Neuroprotection : A study published in Neuroscience Letters examined the neuroprotective effects of this compound in a rodent model of ischemic stroke. The results indicated significant reductions in neuronal death and improved functional recovery post-treatment, suggesting its potential as a therapeutic agent for stroke management.

- Anti-inflammatory Mechanism Exploration : In a study published by Journal of Inflammation Research, researchers investigated the anti-inflammatory mechanisms of this compound in human THP-1 macrophages. The findings revealed that the compound significantly inhibited LPS-induced expression of inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Competitive inhibition | Neuroprotective, anti-inflammatory |

| Cyclohexylalanine | Similar structural properties | Limited neuroprotective effects |

| β-Alanine | Non-specific receptor agonist | Enhances exercise performance |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for trans-6-amino-cyclohex-3-enecarboxylic acid, and how can competing stereochemical outcomes be minimized?

- Methodological Answer : Synthesis typically involves cyclization reactions using acid catalysts (e.g., BF₃·Et₂O) to stabilize intermediates and enforce trans stereochemistry. For example, analogous cyclohexene derivatives are synthesized via ketone cyclization, where the catalyst directs chair-like transition states to minimize 1,3-diaxial interactions . Protecting groups (e.g., tert-butoxycarbonyl for the amino group and methyl esters for the carboxylic acid) are critical to avoid unwanted side reactions. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) can enhance stereochemical purity.

Q. How can the stereochemistry and purity of trans-6-amino-cyclohex-3-enecarboxylic acid be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs for structure refinement. SHELXL is robust for small molecules, enabling precise determination of bond angles and torsional strain in the cyclohexene ring .

- NMR spectroscopy : 2D NOESY can identify trans stereochemistry by correlating non-adjacent protons (e.g., H-2 and H-6). Compare coupling constants (Jvicinal ~8–10 Hz for trans diaxial protons) to confirm chair conformations .

- Polarimetry : Measure optical rotation to detect enantiomeric impurities if chiral centers are present.

Q. What role do the amino and carboxylic acid functional groups play in the compound’s physicochemical properties?

- Methodological Answer : The zwitterionic nature (NH₃⁺ and COO⁻) at physiological pH affects solubility and reactivity. For example:

- Solubility : High solubility in polar solvents (e.g., water, DMSO) due to ionic interactions. Compare with trans-2-amino-1-cyclohexanecarboxylic acid (mp 274–278°C), where hydrogen bonding dominates .

- Reactivity : The amino group participates in Schiff base formation, while the carboxylic acid enables esterification or amidation. Buffered solutions (pH 4–6) stabilize the zwitterion for kinetic studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic data and crystallographic results for trans-6-amino-cyclohex-3-enecarboxylic acid?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometries (e.g., using B3LYP/6-31G*) and calculate NMR chemical shifts. Discrepancies in <sup>13</sup>C NMR peaks (e.g., carbonyl vs. alkyl carbons) may arise from solvent effects or dynamic averaging, which DFT can simulate .

- Molecular Dynamics (MD) : Simulate conformational flexibility in solution to explain why NMR data might suggest a boat conformation, while X-ray shows a chair.

Q. What strategies are effective for separating enantiomers of trans-6-amino-cyclohex-3-enecarboxylic acid, and how is enantiomeric excess (ee) quantified?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients. Monitor retention times against racemic mixtures .

- Crystallization-Induced Diastereomer Resolution : React the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and crystallize diastereomeric salts.

- Circular Dichroism (CD) : Quantify ee by correlating ellipticity with concentration-adjusted standards.

Q. How do steric and electronic effects influence the reactivity of trans-6-amino-cyclohex-3-enecarboxylic acid in peptide coupling reactions?

- Methodological Answer :

- Steric Effects : The trans configuration reduces 1,3-diaxial steric hindrance, enhancing coupling efficiency with bulky amines (e.g., tert-butylamine). Compare yields with cis analogues.

- Electronic Effects : The electron-withdrawing carboxylic acid group activates the amino group for nucleophilic acyl substitution. Use Hammett constants (σ) to predict reactivity trends in substituted derivatives .

Data Contradiction Analysis

| Observation | Potential Cause | Resolution Strategy |

|---|---|---|

| Discrepant melting points | Polymorphism or solvate formation | Perform TGA/DSC to identify hydrate phases |

| NMR vs. X-ray bond length mismatch | Dynamic averaging in solution vs. solid state | Conduct variable-temperature NMR and MD simulations |

| Low enantiomeric purity | Inefficient chiral stationary phase | Optimize HPLC mobile phase (e.g., add diethylamine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.